5-(Tert-butyldimethylsilyloxy) isophthalaldehyde
Description
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is a derivative of isophthalaldehyde featuring a tert-butyldimethylsilyl (TBS) ether group at the 5-position of the aromatic ring. This compound is characterized by two aldehyde groups at the 1- and 3-positions, which are critical for its reactivity in forming covalent organic frameworks (COFs) and other macromolecular structures. The TBS group enhances solubility in organic solvents and provides steric protection for the hydroxyl group, improving stability during synthetic processes .
Properties
Molecular Formula |
C14H20O3Si |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-10H,1-5H3 |
InChI Key |
ILJMJUMYZGUEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isophthalaldehyde
The preparation of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde often begins with the synthesis of isophthalaldehyde, which can be achieved through various oxidation methods starting from meta-xylene or related precursors. According to documented procedures, isophthalaldehyde can be synthesized under various conditions as detailed in Table 1.
Table 1: Comparison of Methods for Isophthalaldehyde Synthesis
One particularly efficient method involves the oxidation of meta-xylene under moderate pressure. In this procedure, meta-xylene is combined with acetic acid as solvent, potassium bromide, and manganese acetate as catalysts in an autoclave. The system is pressurized to 1.8 MPa with air and heated to 120°C for 4 hours. Following filtration and vacuum distillation, isophthalaldehyde is obtained with yields reaching 86%.
An alternative approach using hydrogen peroxide as the oxidizing agent offers even higher yields. This method employs V-MCM-41 molecular sieves as a catalyst in acetonitrile, providing isophthalaldehyde in excellent yields (94%) after 4 hours at 85°C. This approach represents a greener alternative that avoids high-pressure equipment while delivering superior results.
Functionalization to 5-Hydroxyisophthalaldehyde
The introduction of the hydroxyl group at position 5 of isophthalaldehyde can be achieved through several methods:
Direct hydroxylation : Selective hydroxylation of isophthalaldehyde at position 5 using various oxidizing agents.
From 5-bromoisophthalaldehyde : Hydroxylation via hydrolysis of 5-bromoisophthalaldehyde, which can be prepared by selective bromination of isophthalaldehyde.
From 5-hydroxyisophthalic acid : Reduction of the carboxylic acid groups of 5-hydroxyisophthalic acid to aldehydes.
The method utilizing 5-hydroxyisophthalic acid as a precursor shows particular promise. 5-Hydroxyisophthalic acid (5-HIPA) can be prepared by hydrolyzing 5-bromoisophthalic acid (5-BIPA) in an aqueous alkaline solution in the presence of a copper compound catalyst at temperatures between 100°C and 270°C. This approach avoids harsh oxidizing conditions that might affect the aldehyde functionalities and provides a selective route to the desired hydroxylated intermediate.
Silylation Strategies for Hydroxyl Protection
Using TBDMSCl with Imidazole or Triethylamine
The most common approach for TBDMS protection involves using tert-butyldimethylsilyl chloride (TBDMSCl) with a nucleophilic catalyst such as imidazole or a base like triethylamine. This method offers a balance between reactivity, cost, and operational simplicity.
A typical procedure involves dissolving 5-hydroxyisophthalaldehyde in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), adding imidazole (2-3 equivalents) or triethylamine (1.5-2 equivalents), followed by TBDMSCl (1.2-1.5 equivalents). The reaction is typically initiated at 0°C and allowed to warm to room temperature, with stirring continued for 4-24 hours depending on substrate reactivity.
This method is particularly advantageous for large-scale preparations due to the relatively low cost of reagents and mild reaction conditions. However, for more hindered hydroxyl groups or when higher yields are required, more reactive silylating agents may be preferred.
Pyridine-Mediated Silylation
An alternative approach employs pyridine as both solvent and base, which can be advantageous for certain substrates:
- Dissolve 5-hydroxyisophthalaldehyde in pyridine
- Cool the solution to 0°C
- Add TBDMSCl or TBDMSOTf dropwise
- Allow the reaction to proceed for 2-6 hours
- Quench and work up the reaction
From analytical procedures with similar compounds: "Pyridine (11.0 mL, 136.4 mmol, 2 equiv) is added in one portion using a 20 mL syringe, resulting in formation of a bright orange solution and an increase in internal reaction temperature to 6°C". This approach can be particularly effective for substrates where competing reactions might occur under other conditions.
Alternative Synthetic Routes
From 5-Hydroxyisophthalic Acid Derivatives
An alternative approach to this compound involves starting with 5-hydroxyisophthalic acid, protecting the hydroxyl group, and then reducing the carboxylic acid groups to aldehydes.
The protection step would follow similar protocols to those described above, with the reduction step typically involving:
- Conversion of the carboxylic acids to esters
- Reduction of the esters to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures
- Careful work-up to prevent over-reduction to alcohols
This approach may be advantageous when 5-hydroxyisophthalic acid is more readily available than isophthalaldehyde, or when selective functionalization of isophthalaldehyde proves challenging.
Protection-Oxidation Strategy
Another potential route involves:
- Protection of 5-hydroxybenzene-1,3-dimethanol with a TBDMS group
- Oxidation of the primary alcohols to aldehydes
This strategy might be preferable when more selective oxidation conditions are required, as the oxidation of primary alcohols to aldehydes can often be achieved under milder conditions than direct aromatic hydroxylation.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves several steps to ensure high purity of the final product:
Initial work-up : The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water to remove water-soluble impurities, then with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
Vacuum distillation : To remove volatile impurities and solvents.
"The crude mixture is warmed on a heating mantle at 80°C to remove the majority of volatile impurities. This process takes approximately 1 hour, and several mL of distillate are collected".Column chromatography : For final purification, using appropriate solvent systems.
"The crude residue is subjected to flash column chromatography with phosphate buffered silica (pH = 7)".Recrystallization : For crystalline products, appropriate solvent systems can be employed, such as "ethyl acetate/hexanes".
Analytical Characterization
Complete characterization of this compound should include:
¹H NMR spectroscopy : Key signals would include:
- Aldehyde protons (~9.8-10.2 ppm)
- Aromatic protons (~7.0-8.5 ppm)
- tert-Butyl protons (~0.9-1.0 ppm)
- Dimethylsilyl protons (~0.1-0.3 ppm)
¹³C NMR spectroscopy : Expected signals:
IR spectroscopy : Characteristic bands:
- Aldehyde C=O stretch (~1700 cm⁻¹)
- C-O-Si stretching (~1070-1250 cm⁻¹)
- Aromatic C=C stretches (~1400-1600 cm⁻¹)
Mass spectrometry : To confirm molecular weight and fragmentation pattern
Elemental analysis : To confirm the elemental composition
Optimized Procedure for Laboratory-Scale Preparation
Based on the analysis of various methods, the following represents an optimized procedure for the laboratory-scale preparation of this compound:
Preparation of 5-Hydroxyisophthalaldehyde
Reagents :
- Isophthalaldehyde (10.0 g, 74.6 mmol)
- Hydrogen peroxide (30%, 40 mL)
- Catalyst system (based on available resources and scale)
- Appropriate solvents for work-up and purification
Procedure :
- Hydroxylate isophthalaldehyde using an appropriate method (e.g., direct hydroxylation or via a bromination-hydrolysis sequence)
- Work up the reaction and isolate 5-hydroxyisophthalaldehyde
- Dry thoroughly before proceeding to the protection step
TBDMS Protection of 5-Hydroxyisophthalaldehyde
Reagents :
- 5-Hydroxyisophthalaldehyde (5.0 g, 33.3 mmol)
- TBDMSOTf (19.1 mL, 83.3 mmol, 2.5 equiv)
- Triethylamine (16.2 mL, 116.6 mmol, 3.5 equiv)
- Dichloromethane (anhydrous, 100 mL)
Procedure :
- In a flame-dried flask under inert atmosphere, dissolve 5-hydroxyisophthalaldehyde in anhydrous dichloromethane
- Cool the solution to 0°C in an ice bath
- Add triethylamine in one portion
- Add TBDMSOTf dropwise over ~10 minutes, ensuring the temperature remains below 5°C
- Stir the reaction mixture for 2 hours at 0-5°C, then allow to warm to room temperature
- Monitor by TLC until completion (typically 3-4 hours total)
- Quench the reaction with saturated sodium bicarbonate solution
- Extract with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate
- Remove solvent under reduced pressure
- Purify by column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate)
Expected yield: 80-95% of this compound
Comparative Analysis and Method Selection
Table 3: Comprehensive Comparison of Synthetic Routes to this compound
| Route | Starting Materials | Key Steps | Advantages | Limitations | Overall Efficiency |
|---|---|---|---|---|---|
| Direct Functionalization | Isophthalaldehyde | 1. Hydroxylation 2. TBDMS protection |
Shorter synthetic route Readily available starting material |
Challenging selective hydroxylation Potential over-oxidation |
Moderate |
| Via 5-Hydroxyisophthalic acid | 5-Hydroxyisophthalic acid | 1. TBDMS protection 2. Reduction to dialdehyde |
Selective protection Controlled reduction |
More steps Requires low-temperature conditions |
Moderate to Good |
| From meta-xylene | meta-xylene | 1. Oxidation to isophthalaldehyde 2. Hydroxylation 3. TBDMS protection |
Inexpensive starting material Scalable |
Multiple steps Purification challenges |
Moderate |
| Via 5-bromoisophthalaldehyde | Isophthalaldehyde | 1. Bromination 2. Hydrolysis 3. TBDMS protection |
Selective functionalization Well-established chemistry |
Three-step sequence Uses corrosive reagents |
Good |
The selection of the most appropriate method depends on several factors, including:
- Scale of preparation
- Available starting materials
- Equipment constraints
- Desired purity
- Environmental considerations
- Cost factors
For laboratory-scale preparations, the TBDMSOTf/triethylamine method applied to 5-hydroxyisophthalaldehyde offers the best combination of yield, reaction time, and operational simplicity. For larger-scale operations, the TBDMSCl/imidazole approach may be more economical despite slightly lower yields and longer reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl-protected hydroxyl group can be deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF), leading to the formation of the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Deprotection: Free hydroxyl group
Scientific Research Applications
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is primarily related to its ability to undergo various chemical transformations. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The aldehyde groups can participate in nucleophilic addition reactions, forming intermediates that can be further manipulated.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde, highlighting differences in substituents, molecular weights, and applications:
Reactivity and Stability
- TBS-protected derivative : The TBS group offers superior hydrolytic stability compared to hydroxyl or tert-butyl analogs, making it ideal for multi-step syntheses requiring inert conditions .
- Boronate-containing analog : The boronate group enables post-synthetic modifications (e.g., Suzuki coupling), enhancing versatility in COF functionalization .
- Ethynyl-linked compound : The ethynyl spacer facilitates electron delocalization, critical for photocatalytic hydrogen generation and OLED performance .
Biological Activity
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is an organic compound with significant potential in various biological and chemical applications. Its unique structural features, including a silyloxy group attached to an isophthalaldehyde framework, enhance its stability and reactivity, making it a valuable intermediate in synthetic chemistry. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₄H₂₀O₃Si
- Molecular Weight : Approximately 264.39 g/mol
The presence of the tert-butyldimethylsilyl group contributes to the compound's solubility in organic solvents and its stability under various conditions, which is critical for its use in biological applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Silyl Ether : The reaction begins with the protection of the aldehyde group using tert-butyldimethylsilyl chloride in the presence of a base.
- Purification : The product is purified through standard techniques such as column chromatography.
Antioxidant Properties
Recent studies suggest that compounds similar to this compound exhibit significant antioxidant properties. The silyl ether functionality may enhance the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Enzyme Inhibition
Research indicates that derivatives of isophthalaldehyde can act as enzyme inhibitors. For instance, studies have shown that certain silyl ethers can inhibit enzymes involved in metabolic pathways related to neurodegenerative diseases. This inhibition can be attributed to the structural similarity of these compounds to natural substrates or inhibitors.
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of various silyl ethers found that compounds with similar structures to this compound demonstrated reduced neuronal apoptosis in models of Alzheimer's disease. The mechanism involved the modulation of oxidative stress and inflammation pathways.
- Anticancer Activity : Another case study highlighted the potential anticancer activity of related compounds, where silyl ethers showed efficacy in inhibiting tumor cell proliferation by inducing apoptosis through mechanisms involving caspase activation.
Data Table: Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Neuroprotective Effect |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 5-(Trimethylsilyloxy) isophthalaldehyde | High | Moderate | No |
| 4-(Tert-butyldimethylsilyloxy) benzaldehyde | Low | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
